molecular formula C28H22N2 B14267978 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine CAS No. 204375-73-5

5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine

Cat. No.: B14267978
CAS No.: 204375-73-5
M. Wt: 386.5 g/mol
InChI Key: YNZMQVKNTQBLHC-UHFFFAOYSA-N
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Description

5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is a complex organic compound that features an anthracene moiety attached to a phenazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with a phenazine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydro-anthracene compounds .

Scientific Research Applications

5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows the compound to intercalate between DNA bases, potentially disrupting replication and transcription processes. This interaction can lead to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.

    Phenazine: The core structure of the compound, known for its antimicrobial properties.

    9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.

Uniqueness

5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is unique due to its combined structural features of anthracene and phenazine, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .

Properties

CAS No.

204375-73-5

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

5-(anthracen-9-ylmethyl)-10-methylphenazine

InChI

InChI=1S/C28H22N2/c1-29-25-14-6-8-16-27(25)30(28-17-9-7-15-26(28)29)19-24-22-12-4-2-10-20(22)18-21-11-3-5-13-23(21)24/h2-18H,19H2,1H3

InChI Key

YNZMQVKNTQBLHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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